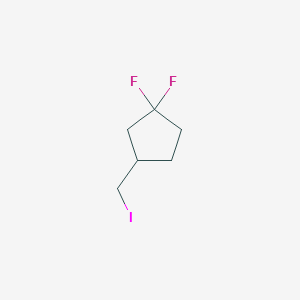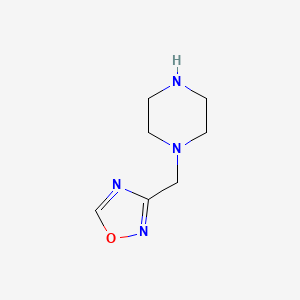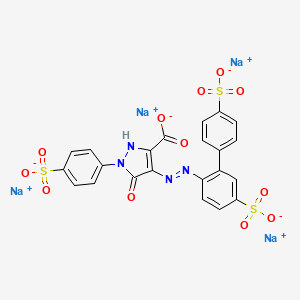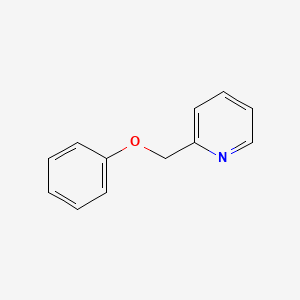
Pyridin-2-ylmethoxybenzene
Vue d'ensemble
Description
Synthesis Analysis
In the synthesis of novel heterocyclic compounds with potential biological activities, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Another study mentions a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .Applications De Recherche Scientifique
Anticancer Applications
Pyridine-containing compounds, such as 2-(Phenoxymethyl)pyridine, have shown significant importance in medicinal applications, particularly as anticancer agents . They have been detected in many relevant drug molecules, providing a great possibility for treatment . Pyridine is a basic heterocyclic organic compound and a bioisostere of benzene with one carbon displaced by a nitrogen atom . It has exhibited cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
Antiviral Applications
Pyridine scaffolds have been found to have antiviral properties . This has generated interest among researchers in synthesizing a variety of pyridine derivatives .
Anticholinesterase Activities
Compounds containing pyridine have been found to have anticholinesterase activities . This makes them potential candidates for the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.
Antimalarial Applications
Pyridine-containing compounds have also been found to have antimalarial properties . This opens up possibilities for the development of new antimalarial drugs.
Antimicrobial Applications
Pyridine derivatives have been found to have antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.
Antidiabetic Applications
Pyridine-containing compounds have been found to have antidiabetic properties . This opens up possibilities for the development of new antidiabetic drugs.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that the compound has been structurally associated with spleen associated tyrosine kinase (syk) inhibitors . Syk is a protein that plays a crucial role in immune cell signaling and has been implicated in various types of cancers and autoimmune diseases .
Mode of Action
If it indeed acts as a Syk inhibitor, it would likely bind to the kinase domain of the Syk protein, preventing its activation and subsequent downstream signaling .
Biochemical Pathways
, related compounds have been found to impact the signaling pathways of immune cells. If 2-(Phenoxymethyl)pyridine acts as a Syk inhibitor, it could potentially affect pathways such as the B-cell receptor signaling pathway and the Fc receptor signaling pathway .
Result of Action
If it acts as a Syk inhibitor, it could potentially inhibit immune cell activation and proliferation, thereby impacting immune responses .
Propriétés
IUPAC Name |
2-(phenoxymethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMZNKOBGSXYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)pyridine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

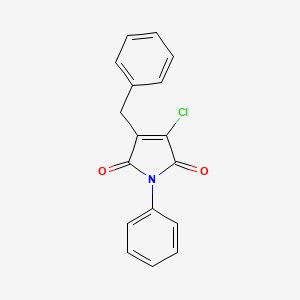
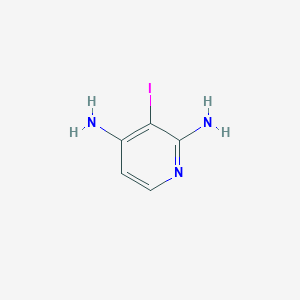
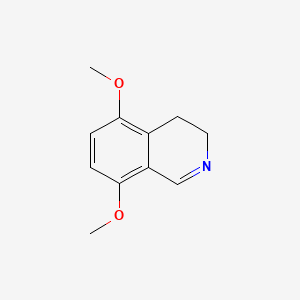
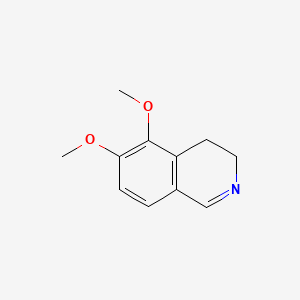
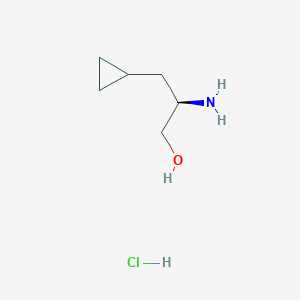
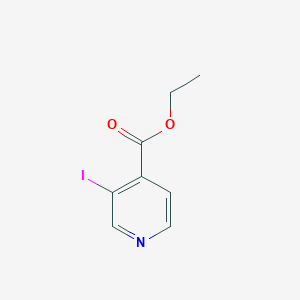
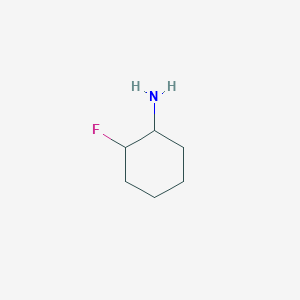
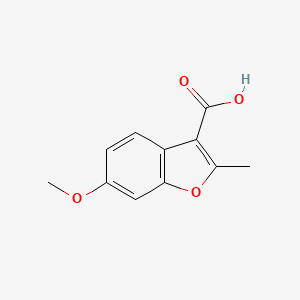
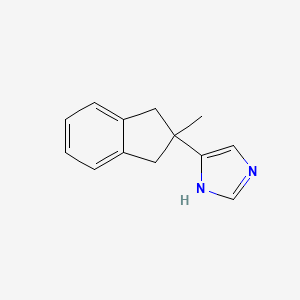
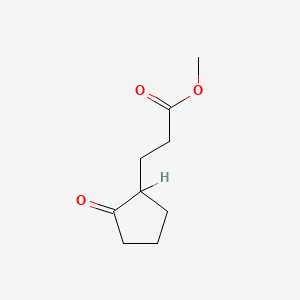
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B3318952.png)
